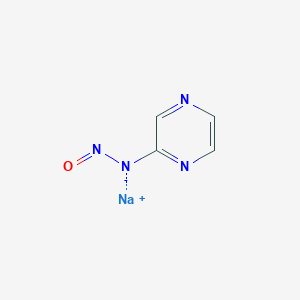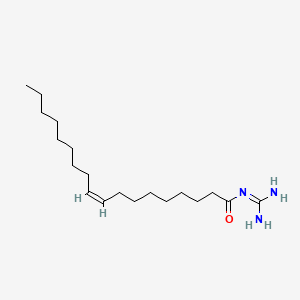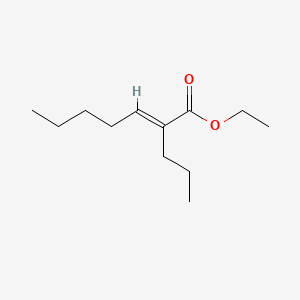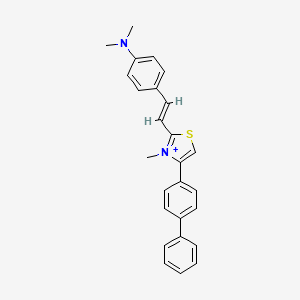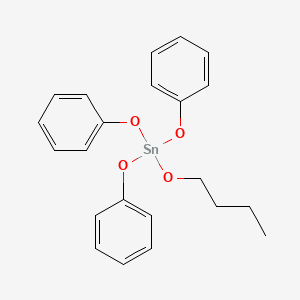
Chromium(3+) palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium(3+) palmitate is a coordination compound formed between trivalent chromium ions and palmitic acid Palmitic acid is a saturated fatty acid commonly found in both animals and plants
準備方法
Synthetic Routes and Reaction Conditions: Chromium(3+) palmitate can be synthesized through the reaction of chromium(III) chloride with palmitic acid in an organic solvent. The reaction typically involves heating the mixture to facilitate the formation of the coordination complex. The general reaction can be represented as: [ \text{CrCl}3 + 3 \text{C}{16}\text{H}{32}\text{O}2 \rightarrow \text{Cr(C}{16}\text{H}{31}\text{O}_2)_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards. Solvent extraction and recrystallization are common techniques used in the purification process.
化学反応の分析
Types of Reactions: Chromium(3+) palmitate can undergo various chemical reactions, including:
Oxidation: The chromium(III) ion can be oxidized to chromium(VI) under specific conditions.
Reduction: Chromium(III) can be reduced to chromium(II) in the presence of strong reducing agents.
Substitution: Ligand exchange reactions can occur, where the palmitate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as ethylenediamine or acetylacetonate can be used in substitution reactions.
Major Products:
Oxidation: Chromium(VI) compounds such as chromates or dichromates.
Reduction: Chromium(II) complexes.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Chromium(3+) palmitate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other chromium complexes and studying coordination chemistry.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and enzyme regulation.
Medicine: Explored for its potential therapeutic effects, including its role in glucose metabolism and insulin sensitivity.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and coatings.
作用機序
The mechanism of action of chromium(3+) palmitate involves its interaction with cellular components. Chromium(III) ions can bind to proteins and enzymes, influencing their activity. One proposed mechanism is the enhancement of insulin receptor sensitivity, which can improve glucose uptake and metabolism. Additionally, chromium(III) may interact with mitochondrial ATP synthase, affecting cellular energy production.
類似化合物との比較
Chromium(3+) acetate: Another coordination compound with trivalent chromium and acetate ligands.
Chromium(3+) picolinate: A widely studied chromium supplement with potential health benefits.
Chromium(3+) chloride: A simple chromium(III) salt used in various chemical applications.
Uniqueness: Chromium(3+) palmitate is unique due to the presence of palmitic acid ligands, which impart specific properties related to lipid interactions and solubility. This makes it particularly interesting for studies involving lipid metabolism and membrane-associated processes.
特性
CAS番号 |
3700-69-4 |
|---|---|
分子式 |
C48H93CrO6 |
分子量 |
818.2 g/mol |
IUPAC名 |
chromium(3+);hexadecanoate |
InChI |
InChI=1S/3C16H32O2.Cr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h3*2-15H2,1H3,(H,17,18);/q;;;+3/p-3 |
InChIキー |
CWPINIPJCSBFEB-UHFFFAOYSA-K |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


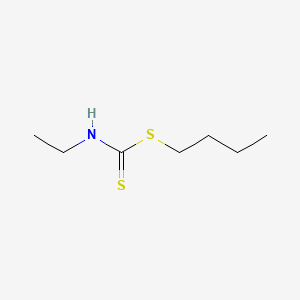

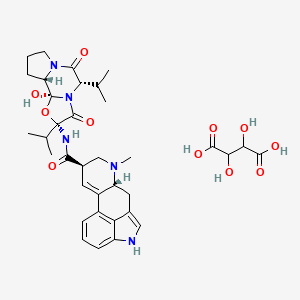
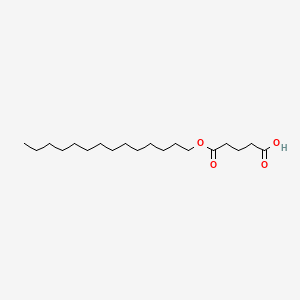
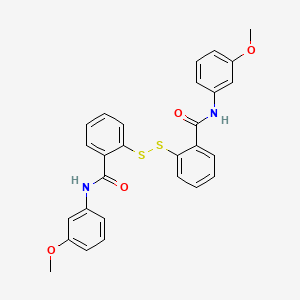
![(12S,15R,16E,23S,24Z,26E,28E,30S,32S)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12645985.png)
